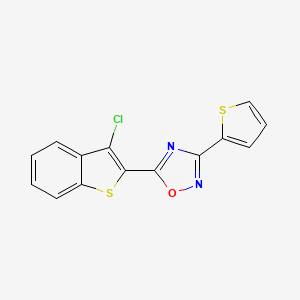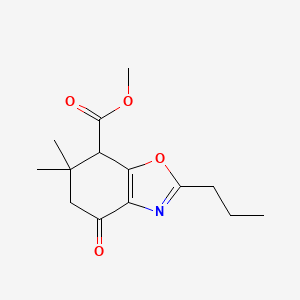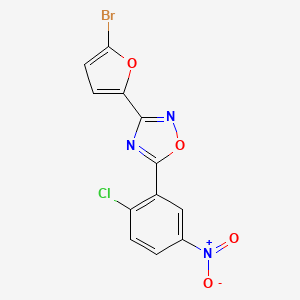
3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole, also known as BNF, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a simple and efficient method and has shown promising results in scientific research. In
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of the compound with NO, resulting in the formation of a fluorescent product. The reaction occurs due to the unique chemical structure of this compound that contains a nitro group and a furan ring. The nitro group undergoes reduction in the presence of NO, resulting in the formation of a fluorescent product. The mechanism of action of this compound has been extensively studied and confirmed using various analytical techniques such as NMR and mass spectrometry.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various biological systems. The compound has been shown to selectively detect NO in biological systems, which has potential applications in the diagnosis and treatment of various diseases. This compound has also been shown to have antioxidant properties that can protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties that can reduce inflammation in various biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its simple and efficient synthesis method, high purity, and unique chemical structure that allows for selective detection of NO in biological systems. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole in scientific research. One potential direction is the development of more efficient and selective NO detection assays using this compound. Another potential direction is the modification of the chemical structure of this compound to improve its solubility and reduce its potential toxicity. Additionally, this compound can be used as a potential therapeutic agent for the treatment of various diseases due to its antioxidant and anti-inflammatory properties. Finally, this compound can be used as a potential fluorescent probe for the detection of other reactive oxygen and nitrogen species in biological systems.
Scientific Research Applications
3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. The compound has been extensively studied for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. This compound can selectively detect NO due to its unique chemical structure that undergoes a specific reaction with NO, resulting in a fluorescent product. This property of this compound has been utilized in the development of various NO detection assays that have potential applications in the diagnosis and treatment of various diseases.
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClN3O4/c13-10-4-3-9(20-10)11-15-12(21-16-11)6-1-2-7(14)8(5-6)17(18)19/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQJXDMCEXETRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NO2)C3=CC=C(O3)Br)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4304743.png)
![3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole](/img/structure/B4304746.png)
![4-(4-hydroxyphenyl)-1-methyl-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4304752.png)
![6-butyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4304759.png)

![5-(3-chloro-1-benzothien-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304768.png)
![5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304770.png)
![5-(3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304772.png)
![5-(3,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304780.png)
![methyl 4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B4304790.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4304799.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4304810.png)

